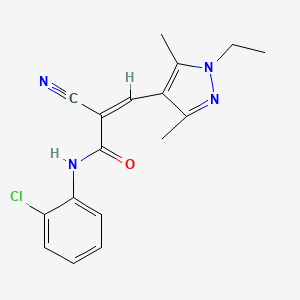

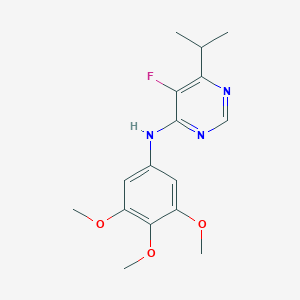

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of compounds similar to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" often involves multi-step organic reactions, including the use of cyanoacetate esters, chlorobenzoyl chloride, and various catalysts. For example, Zheng Jing (2012) described the preparation of a closely related compound from 4-chlorobenzoyl chloride and ethyl 2-cyanoacetate through chlorination and ammoniation, followed by reaction with 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, showcasing typical synthetic routes for such molecules (Zheng Jing, 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using spectroscopic methods such as IR, UV, 1H NMR, and 13C NMR, along with X-ray crystallography. James E. Johnson et al. (2006) provided an example with the structural analysis of a similar compound, demonstrating how these techniques are employed to determine the configuration and conformation of the molecule, including bond distances and angles, highlighting the Z configuration of the cyano and chlorophenyl groups (James E. Johnson et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature often include interactions that exploit the active functional groups present, such as the cyano group and the enamide linkage. The chemical reactivity can be influenced by the presence of these groups, leading to a range of potential reactions, including cycloadditions, nucleophilic substitutions, and more. Dehua Zhang, Xiaoyan Zhang, Lijuan Guo (2009) discussed the synthesis involving the reaction of ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate with a pyrazole derivative, illustrating the type of chemical transformations these compounds can undergo (Dehua Zhang, Xiaoyan Zhang, Lijuan Guo, 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed various methods for synthesizing compounds with structural similarities to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide". For example, the work by Ahmed (2017) outlines the reaction of enaminone derivatives leading to products with anti-inflammatory and antimicrobial activities. Similarly, Abdallah (2007) discusses the synthesis and reactivity of 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, highlighting the versatility of these compounds in creating pharmacologically relevant derivatives.

Biological Activity

The biological activity of compounds structurally related to "(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide" has been a subject of interest. Quiroga et al. (1999) and Xin (2012) have explored compounds with potential antitumor activities. These studies underscore the significance of the structural components in determining the biological efficacy of the compounds.

Material Science Applications

In material science, compounds with cyano and pyrazole components have been investigated for their utility in creating new materials. Kim et al. (2016) discuss the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings, emphasizing the role of these functional groups in enhancing the solubility and thermal stability of polymers.

Antimicrobial and Antitumor Potential

The antimicrobial and antitumor potentials of pyrazole and cyano containing compounds have been highlighted in various studies. For instance, Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of derivatives displaying significant antimicrobial and anticancer activity. These findings point to the broad application spectrum of these compounds in pharmaceutical research.

Eigenschaften

IUPAC Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O/c1-4-22-12(3)14(11(2)21-22)9-13(10-19)17(23)20-16-8-6-5-7-15(16)18/h5-9H,4H2,1-3H3,(H,20,23)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKSDFSFKINNJF-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2497878.png)

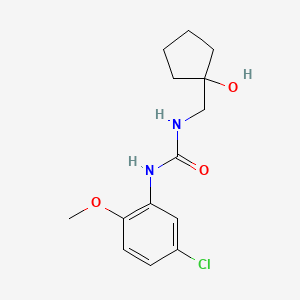

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

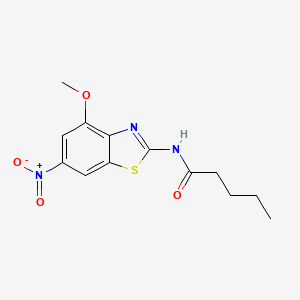

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)